![molecular formula C16H26N4O B12893241 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide CAS No. 57944-43-1](/img/structure/B12893241.png)
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide is a compound that features a pyrrolidine ring, a pyridine ring, and an amide linkageThe pyrrolidine ring is known for its biological activity and is often used in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common method involves the reaction of 2-aminopyridine with an appropriate bromoketone to form the pyridine ring . The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and its functionalization can be achieved through various synthetic strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free conditions and mild reaction environments is often preferred to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific receptors or enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one: Similar structure but lacks the amide linkage.
N-(pyridin-2-yl)amides: Similar functional groups but different overall structure.
Uniqueness
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an amide linkage. This combination provides a unique set of chemical and biological properties that can be exploited for various applications .
Eigenschaften
CAS-Nummer |
57944-43-1 |
|---|---|
Molekularformel |
C16H26N4O |
Molekulargewicht |
290.40 g/mol |
IUPAC-Name |
6-amino-N-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C16H26N4O/c1-20-11-5-6-14(20)13-8-9-15(18-12-13)19-16(21)7-3-2-4-10-17/h8-9,12,14H,2-7,10-11,17H2,1H3,(H,18,19,21) |
InChI-Schlüssel |
LZWWDMOUJQUQNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=CN=C(C=C2)NC(=O)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
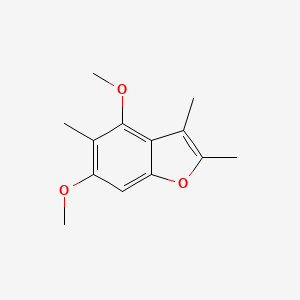
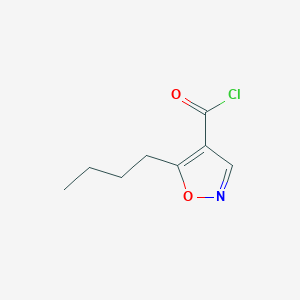

![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
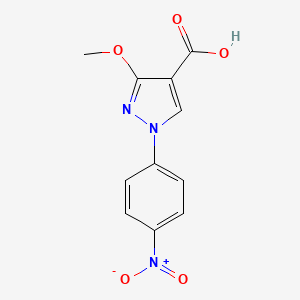
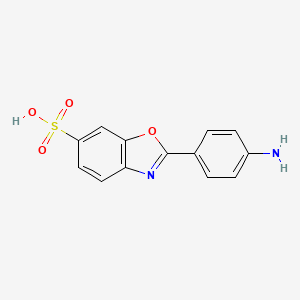
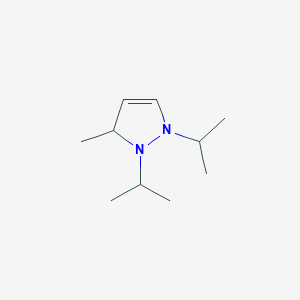
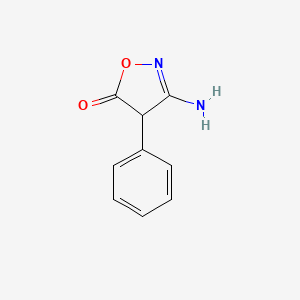

![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
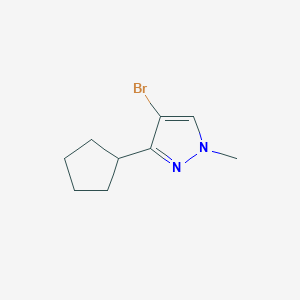
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)

